

method validation propoxyphene-D5 GC/MS LC/MS

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Compound Focus: rac-Propoxyphene-D5

CAS No.: 136765-49-6

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Method Comparison & Validation Data

The following table consolidates quantitative validation data from the search results for propoxyphene assays.

Method	Precision (CV)	Cross-Reactivity	Key Findings / Advantages	Sample Types	Reference
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| **TDx FPIA vs. GC/MS** | Within-run CV: 1.4-2.5% Between-run CV: 2.5-4.0% [1] | Norpropoxyphene: 29.3-92.6% (concentration-dependent) [1] | Results in accordance with GC/MS; tissue homogenates analyzed with minimal pretreatment [1] | Urine, various biological tissues [1] | [1] | | **LC-MS/MS** | Information not specified in search results | Distinguishes norpropoxyphene from its dehydrated product [2] | Detects an unstable metabolite that degrades under GC/MS alkaline extraction; "dilute and shoot" approach [2] | Human urine [2] | [2] | | **GC/MS** | Information not specified in search results | Alkaline extraction converts norpropoxyphene into its rearrangement product [2] | Norpropoxyphene and its degradation product are indistinguishable [2] | Human urine [2] | [2] |

Experimental Protocols Overview

Here are summaries of the experimental methodologies cited in the research.

- **Protocol for TDx FPIA and GC/MS Comparison [1]**

- **Precision Evaluation:** Within-run and between-run precision were determined using three control samples (200, 400, and 900 ng/mL) tested over a two-week period.
- **Sample Preparation:** Tissue preparations were analyzed by the TDx FPIA method with no pretreatment other than homogenization and dilution with saline.
- **Analysis:** Biological samples (including tissues from fatal overdoses) were assayed on the same day using both Abbott TDx and GC/MS methods.

- **Protocol for LC-MS/MS Metabolite Detection [2]**

- **Methodology:** A "dilute and shoot" method for measuring norpropoxyphene in human urine using liquid chromatography-tandem mass spectrometry.
- **Metabolite Differentiation:** The method distinguishes between intact norpropoxyphene (m/z 326) and a dehydrated rearrangement product (m/z 308). This product is either excreted in urine or formed from the chemical degradation of norpropoxyphene.
- **Challenge:** The method addresses the analytical challenge posed by the degradation of norpropoxyphene.

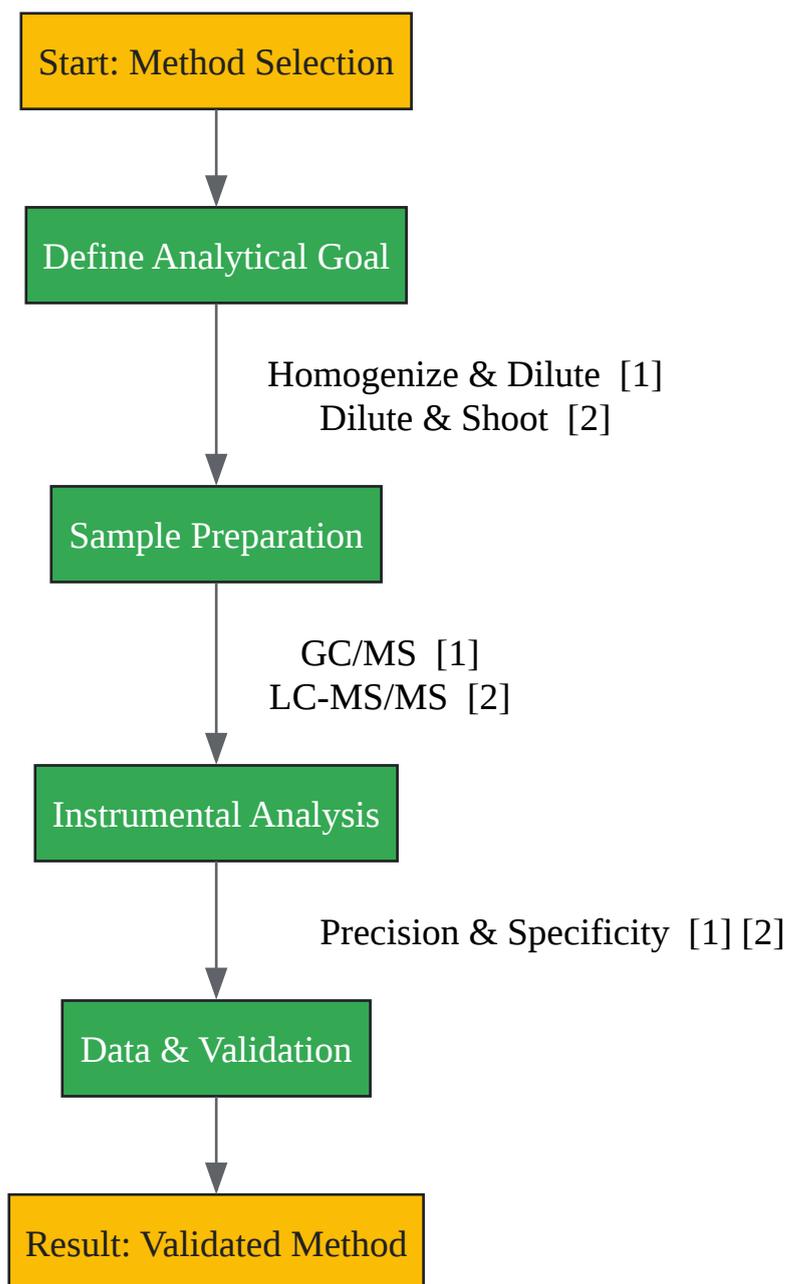
Key Technical Considerations

The experimental data highlights several critical points for your method validation guide:

- **Metabolite Stability is Crucial:** A primary differentiator between LC-MS/MS and GC/MS methods is the handling of the major metabolite, **norpropoxyphene**. LC-MS/MS can accurately differentiate the parent metabolite from its degradation product, while traditional GC/MS methods with alkaline extraction cannot [2].
- **Method Selection Depends on Goal:** If the goal is to accurately measure the specific metabolite profile, LC-MS/MS is superior. If the goal is to detect the presence of propoxyphene use with a well-established and validated protocol, GC/MS remains a reliable option [1].
- **Internal Standard:** For precise quantification using either GC/MS or LC/MS, a certified reference material like **propoxyphene-D5** is suitable for use as an internal standard [3].

Experimental Workflow Diagram

The general workflow for method development and validation, derived from the cited studies, can be summarized as follows:



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References

1. Abbott propoxyphene assay: evaluation and comparison of TDx FPIA... [pubmed.ncbi.nlm.nih.gov]
2. (PDF) Unstable Propoxyphene Metabolite Excreted in Human Urine is... [academia.edu]
3. (±)- Propoxyphene - D 100ug/mL acetonitrile, ampule 1mL, certified... 5 [sigmaaldrich.com]

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